N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a complex organic compound belonging to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with aldehydes or ketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It has shown promise in the treatment of infections, inflammation, and certain types of cancer due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can enhance the durability and performance of these materials.
Mechanism of Action
The mechanism by which N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-phenyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
N-methyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
N-ethyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
Uniqueness: N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea stands out due to its unique structural features, such as the presence of the allyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can lead to distinct reactivity patterns and biological activities.
Properties
IUPAC Name |
3-benzyl-1-prop-2-enyl-1-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-2-8-17(12-15-16-13(19)20-12)11(18)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRARDAMUUKDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NNC(=S)S1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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